Comparative AChE Inhibition: N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide vs. Reference Inhibitors
While direct inhibition data for N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide is not reported, its structural analogs exhibit potent acetylcholinesterase (AChE) inhibition. A closely related analog, CHEMBL3623548, showed an IC50 of 142 nM against Anopheles gambiae AChE in a 10-minute Ellman assay, and 285 nM at 60 minutes [1]. This suggests the target compound's scaffold has the potential for significant AChE inhibition, a property absent in non-halogenated acetamide controls [2]. This class-level inference highlights its value for vector control research.
| Evidence Dimension | AChE Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from structural analog CHEMBL3623548 |
| Comparator Or Baseline | Analog CHEMBL3623548: 142 nM (10 min), 285 nM (60 min); Non-halogenated acetamide control: >10,000 nM |
| Quantified Difference | Analog shows >70-fold improvement over control |
| Conditions | Recombinant Anopheles gambiae wild type AChE, Ellman assay |
Why This Matters
This class-level inference indicates potential for potent AChE inhibition, distinguishing it from non-halogenated acetamides for insecticide screening programs.
- [1] BindingDB BDBM50124882. Affinity Data for Acetylcholinesterase. View Source
- [2] ChEMBL. Assay in Summary_ki: CHEMBL_221824 (CHEMBL841977). View Source
